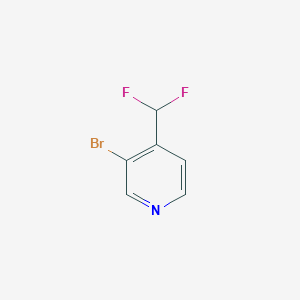

3-Bromo-4-(difluoromethyl)pyridine

Overview

Description

Synthesis Analysis The synthesis of pyridine derivatives, including structures similar to 3-Bromo-4-(difluoromethyl)pyridine, often involves carbon-carbon coupling reactions. These methods yield various pyridine derivatives characterized through X-ray diffraction (XRD), spectroscopic techniques, and density functional theory (DFT) analyses (Ghiasuddin et al., 2018). Additionally, the Suzuki cross-coupling reaction has been employed for the synthesis of related compounds, demonstrating the versatility of palladium-catalyzed reactions in pyridine chemistry (Ding Yuqiang, 2011).

Molecular Structure Analysis The molecular structure of pyridine derivatives, including 3-Bromo-4-(difluoromethyl)pyridine, can be elucidated through single-crystal X-ray diffraction (XRD) and optimized with DFT studies. These techniques confirm the geometry and stability of the molecules. The non-linear optical properties of these compounds, attributed to their molecular structure, have been studied, indicating potential bioactivity (Ghiasuddin et al., 2018).

Chemical Reactions and Properties Pyridine derivatives undergo various chemical reactions, including carbon-carbon coupling and reactions with acceptor olefins. These reactions demonstrate the reactivity and versatility of pyridine-based compounds in synthetic organic chemistry (A. A. Neverov et al., 2003). Additionally, the interaction of pyridine derivatives with CF2Br2 and BrCF2CF2Br, leading to N-(bromodifluoromethyl) pyridinium bromides, showcases the diverse chemical properties of these compounds (A. Kolomeitsev et al., 1996).

Physical Properties Analysis The physical properties of pyridine derivatives, such as 3-Bromo-4-(difluoromethyl)pyridine, can be determined through spectroscopic, optical, and density functional theory (DFT) studies. These analyses provide insights into the vibrational frequencies, electronic structure, and non-linear optical properties of the compounds (H. Vural & M. Kara, 2017).

Chemical Properties Analysis The chemical properties of pyridine derivatives are characterized by their reactivity, as demonstrated through various synthetic routes and chemical reactions. These properties are crucial for the development of new materials and pharmaceuticals, offering insights into the potential applications of these compounds (Ghiasuddin et al., 2018).

Scientific Research Applications

Synthesis of Novel Pyridine-Based Derivatives

"3-Bromo-4-(difluoromethyl)pyridine" serves as a precursor in the synthesis of novel pyridine derivatives through various chemical reactions, including Suzuki cross-coupling. These derivatives have been explored for their potential applications in medicinal chemistry, highlighting their relevance in synthesizing biologically active compounds. For instance, a study described the efficient synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reaction, demonstrating their potential in various biological activities (Ahmad et al., 2017).

Chemical Properties and Density Functional Theory (DFT) Studies

The compound has been the subject of density functional theory (DFT) studies to understand its electronic structure and reactivity. These studies provide insights into the chemical properties, including the molecular electrostatic potential, frontier molecular orbitals, and reactivity indices, which are crucial for predicting the behavior of the compound in various chemical reactions (Vural & Kara, 2017).

Application in Organic Synthesis

"3-Bromo-4-(difluoromethyl)pyridine" is also utilized in organic synthesis, particularly in carbon-carbon coupling reactions. These reactions are fundamental in constructing complex molecules, demonstrating the compound's role in expanding the toolbox for synthetic organic chemistry. A combined experimental and computational study highlighted its synthesis via carbon-carbon coupling, along with an analysis of its nonlinear optical properties and biological activities (Ghiasuddin et al., 2018).

Contribution to Materials Science

In materials science, "3-Bromo-4-(difluoromethyl)pyridine" has been involved in the development of new materials, such as liquid crystals and organic semiconductors. These applications are explored through the synthesis of pyridine derivatives, offering insights into the design and development of advanced materials with specific electronic and optical properties.

Biological Activity Exploration

Beyond synthetic applications, derivatives of "3-Bromo-4-(difluoromethyl)pyridine" have been investigated for their biological activities. Studies have explored their potential as antimicrobial and anticancer agents, indicating the broad applicability of this compound in discovering new therapeutic agents. For instance, research on the synthesis and biological evaluation of 3H-imidazo[4,5-b]pyridine derivatives revealed promising antibacterial and anticancer activities, underscoring the medicinal chemistry significance of compounds derived from "3-Bromo-4-(difluoromethyl)pyridine" (Shelke et al., 2017).

Safety And Hazards

The compound is classified as an eye irritant (H319) according to the GHS classification . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Relevant Papers There are several papers related to 3-Bromo-4-(difluoromethyl)pyridine and its derivatives . These papers discuss various aspects such as synthesis, applications, and properties of these compounds.

properties

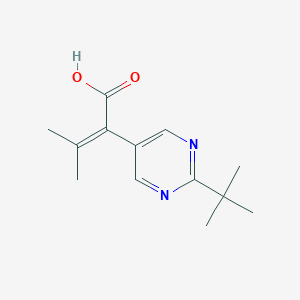

IUPAC Name |

3-bromo-4-(difluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2N/c7-5-3-10-2-1-4(5)6(8)9/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCMMLUVZVBBEFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348744 | |

| Record name | 3-bromo-4-(difluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-(difluoromethyl)pyridine | |

CAS RN |

114468-05-2 | |

| Record name | 3-bromo-4-(difluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 114468-05-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrimido[5,4-g]quinazoline-4,6(3H,7H)-dione, 5,10-dihydroxy-2,3,7,8-tetramethyl-](/img/structure/B49541.png)